molecular formula C19H18F3NO2 B1327243 2-Morpholinomethyl-4'-trifluoromethylbenzophenone CAS No. 898750-83-9

2-Morpholinomethyl-4'-trifluoromethylbenzophenone

Cat. No. B1327243
M. Wt: 349.3 g/mol
InChI Key: AKBPEVTZTOSSFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of a key intermediate for DNA-PK inhibitors involved the use of allyl protecting groups and a Baker-Venkataraman rearrangement to generate the chromenone scaffold . Another study described the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole, which was achieved through an intermediate compound . Additionally, the synthesis of a morpholine derivative with potential molluscicidal activity was performed in two steps, showcasing the versatility of morpholine in chemical synthesis .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of several morpholine derivatives. For example, the crystal structure of a morpholinium salt was analyzed, revealing the presence of N-H...O hydrogen bonds and a centrosymmetric ring with a graph-set descriptor . The molecular structure of a morpholinomethyl derivative was also determined, with the crystal packing exhibiting various intermolecular interactions . Furthermore, the dihedral angles between different rings in a morpholine-containing compound were measured, providing insight into the spatial arrangement of the molecule .

Chemical Reactions Analysis

The reactivity of morpholine derivatives can be inferred from the synthesis methods and the resulting structures. The coupling reaction used to prepare a diazenyl-morpholine compound and the subsequent photophysical characterization suggest that morpholine derivatives can participate in a variety of chemical reactions, including coupling and cyclization . The reaction of phenacyl thiocyanate with morpholine to synthesize a thiazole derivative further demonstrates the chemical versatility of morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be diverse, as indicated by the different compounds synthesized and characterized in the studies. The crystal packing, hydrogen bonding, and intermolecular interactions observed in the structures suggest that these compounds can have distinct solid-state properties . The photophysical properties of a diazenyl-morpholine compound, including absorption and emission spectra, provide information on the electronic properties of these types of molecules . The biological activity of a morpholine-containing compound as a molluscicidal agent also highlights the potential for diverse chemical properties and applications .

Scientific Research Applications

1. Synthesis and Characterization of Biologically Active Derivatives

  • Research has led to the synthesis and characterization of biologically active derivatives, such as 1,2,4-triazole derivatives incorporating the morpholinomethyl group. These derivatives display various intermolecular interactions, which are crucial for their biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Key Precursors in DNA-dependent Protein Kinase Inhibitors

3. Role in Ionic Liquid Properties and Chemical Reactions

  • Studies have investigated the morpholino-induced elimination reactions and the properties of ionic liquids, highlighting its role in understanding solvent systems and reaction kinetics (D’Anna, La Marca, Lo Meo, & Noto, 2009).

4. Application in Corrosion Inhibition Studies

5. Synthesis of Phenols and Naphthol Derivatives

  • The compound is involved in the synthesis of phenols and naphthol with morpholinomethyl pendants, which are important in organometallic chemistry and materials science (Tian, Zhang, Shen, & Zou, 1999).

6. Photophysical Characterization in Organic Chemistry

  • Research has explored the synthesis and photophysical characterization of compounds containing the morpholinomethyl group, contributing to the understanding of organic photochemistry (Chin, Phipps, Fronczek, & Isovitsch, 2010).

properties

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)16-7-5-14(6-8-16)18(24)17-4-2-1-3-15(17)13-23-9-11-25-12-10-23/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBPEVTZTOSSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643552
Record name {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinomethyl-4'-trifluoromethylbenzophenone

CAS RN

898750-83-9
Record name {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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